4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

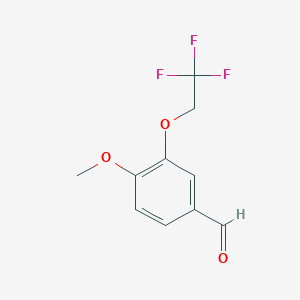

The complete structural identity of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is defined by its molecular formula C₁₁H₁₁F₃O₃ and molecular weight of 248.20 daltons. The compound is registered under Chemical Abstracts Service number 834913-89-2, providing a unique identifier for chemical databases and literature searches. The International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions for substituted benzaldehyde derivatives.

The structural framework consists of a benzene ring bearing three distinct substituents: an aldehyde group at position 1, a methoxy group at position 4, and a 2,2,2-trifluoroethoxymethyl group at position 3. The Simplified Molecular Input Line Entry System representation is documented as O=CC1=CC=C(OC)C(COCC(F)(F)F)=C1, which precisely describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key SNPAURZFFYMZOM-UHFFFAOYSA-N provides an additional standardized identifier for computational chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃O₃ | |

| Molecular Weight | 248.20 g/mol | |

| Chemical Abstracts Service Number | 834913-89-2 | |

| Monoisotopic Mass | 248.066029 Da | |

| Physical Form | Solid |

The three-dimensional molecular geometry places the trifluoroethoxy group in a position that significantly influences the electronic distribution around the aromatic ring. The methoxy group at position 4 acts as an electron-donating substituent through resonance effects, while the trifluoroethoxy group at position 3 introduces electron-withdrawing characteristics due to the highly electronegative fluorine atoms. This creates a complex electronic environment that affects both the reactivity and stability of the aldehyde functional group.

Historical Context in Organofluorine Chemistry Research

The development of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde must be understood within the broader historical evolution of organofluorine chemistry. The field of organofluorine chemistry traces its origins to the mid-19th century, when Alexander Borodin first carried out nucleophilic replacement of halogen atoms with fluoride in 1862. This pioneering work established the fundamental principles of halogen exchange that remain central to modern fluorochemical synthesis.

The historical progression of organofluorine chemistry accelerated significantly during the 20th century, particularly through advances in aromatic fluorination methodologies. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine atoms into aromatic compounds through diazonium salt decomposition. Subsequently, nucleophilic halogen exchange methods emerged in the 1930s, with Gottlieb reporting the first successful chlorine-to-fluorine exchange using potassium fluoride in 1936.

The synthesis of fluorinated aromatic compounds with complex substituent patterns, such as those found in 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde, represents a more recent advancement in the field. The development of trifluoroethoxy-containing compounds builds upon earlier work by Swarts in 1898, who first reported aromatic compounds with fluorinated side chains through the conversion of benzotrichloride to trifluoromethyl derivatives. These early investigations laid the groundwork for the sophisticated synthetic methodologies that enable the preparation of multiply-substituted fluorinated aromatic aldehydes.

Modern synthetic approaches to compounds like 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde often involve palladium-catalyzed carbon-hydrogen activation methodologies. Research in this area has demonstrated that electrophilic fluorinating agents can function both as oxidants and fluorine sources in transition metal-catalyzed processes. These methodologies have proven particularly valuable for introducing fluorine atoms into complex aromatic substrates while maintaining functional group compatibility.

Position Within Benzaldehyde Derivative Classification Systems

Benzaldehyde derivatives are systematically classified based on the nature and position of substituents attached to the aromatic ring. Within this classification framework, 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde belongs to the category of multiply-substituted aromatic aldehydes, specifically those containing both ether and fluorinated substituents. The compound represents an intersection of several important structural classes within organic chemistry.

The classification of aldehydes typically distinguishes between aliphatic and aromatic compounds, with aromatic aldehydes defined as those where the carbonyl group is directly attached to an aromatic ring. Within aromatic aldehydes, further subdivision occurs based on the electronic nature of ring substituents. The presence of a methoxy group classifies this compound among electron-rich aromatic aldehydes, while the trifluoroethoxy substituent introduces electron-withdrawing characteristics that modulate the overall electronic properties.

Fluorinated benzaldehyde derivatives constitute a specialized subclass that has gained prominence due to their unique properties and applications. The incorporation of fluorine-containing substituents significantly alters the physical and chemical properties compared to their non-fluorinated analogs. The trifluoroethoxy group in particular represents a perfluorinated alkoxy substituent that imparts distinctive characteristics including enhanced lipophilicity and metabolic stability.

| Classification Category | Defining Features | Examples |

|---|---|---|

| Aromatic Aldehydes | Carbonyl attached to aromatic ring | Benzaldehyde, 4-methoxybenzaldehyde |

| Fluorinated Aromatics | Contains carbon-fluorine bonds | 4-fluorobenzaldehyde, trifluoromethylbenzene |

| Ether-Substituted Aromatics | Contains ether linkages | Anisaldehyde, ethoxybenzaldehyde |

| Multiply-Substituted Benzaldehydes | Multiple ring substituents | 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde |

The position of substituents on the aromatic ring follows established nomenclature conventions that reflect both chemical and biological significance. The 3,4-substitution pattern observed in 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde creates an ortho relationship between the methoxy and trifluoroethoxymethyl groups, which influences both the synthetic accessibility and the physical properties of the compound. This substitution pattern is commonly encountered in biologically active compounds and pharmaceutical intermediates, reflecting the importance of precise regiochemical control in synthetic chemistry.

Patent literature has documented various benzaldehyde derivatives with alkoxy and fluorinated substituents, indicating the synthetic and commercial interest in this class of compounds. These patents typically focus on the preparation methods and applications of substituted benzaldehydes as fragrance compounds or chemical intermediates, demonstrating the broader utility of this structural class beyond academic research applications.

Properties

IUPAC Name |

4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCPOAPJLUJYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505599 | |

| Record name | 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76588-84-6 | |

| Record name | 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically involves the following key steps:

- Introduction of the methoxy group on the aromatic ring, often via methylation of a hydroxy precursor.

- Attachment of the 2,2,2-trifluoroethoxy group through etherification reactions, commonly using Williamson ether synthesis.

- Formation or preservation of the aldehyde group under conditions that avoid its reduction or oxidation.

Detailed Synthetic Procedures

| Step | Reaction Type | Reagents & Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1. Methylation of hydroxybenzaldehyde | Alkylation | Methyl iodide (CH₃I), NaH or K₂CO₃, DMF, 0–60°C, anhydrous | Converts hydroxy group to methoxy | High yield, >90% |

| 2. Etherification with 2,2,2-trifluoroethyl bromide | Williamson Ether Synthesis | 2,2,2-Trifluoroethyl bromide, NaH or K₂CO₃, THF or acetone, room temp to reflux, 12–24 h | Selective formation of trifluoroethoxy substituent | 85–95% yield |

| 3. Aldehyde preservation or formation | Hydrolysis or direct use of aldehyde | Avoid strong reducing/oxidizing agents; mild acidic or neutral conditions | Maintains aldehyde integrity | >95% purity |

Representative Synthetic Example

A reported method involves reacting 4-hydroxy-3-methoxybenzaldehyde with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate and potassium iodide in acetone at room temperature for 20 hours. After completion (monitored by TLC), the reaction mixture is quenched with water, extracted with methylene chloride, washed with aqueous sodium hydroxide, dried, and concentrated. The crude product is purified by recrystallization from n-hexane to yield pure 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde with yields around 90–95% and melting points consistent with literature values.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–80°C (room temp to reflux) | Higher temps increase rate but risk aldehyde degradation |

| Solvent | DMF, THF, acetone | Aprotic solvents favor ether formation |

| Base | NaH, K₂CO₃ | Strong bases promote alkylation; choice affects selectivity |

| Reaction Time | 12–24 hours | Longer times improve conversion but may cause side reactions |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of sensitive intermediates |

Analytical Confirmation of Product

- NMR Spectroscopy : Characteristic signals include aldehyde proton (~9.7 ppm), aromatic protons, methoxy singlet (~3.9 ppm), and trifluoroethoxy methylene protons with coupling to fluorines.

- Mass Spectrometry (MS) : Molecular ion peak consistent with C10H9F3O3 (m/z ~234).

- Infrared (IR) Spectroscopy : Strong aldehyde C=O stretch (~1680 cm⁻¹), C-O-C ether stretches, and C-F stretches (~1030–1150 cm⁻¹).

- Melting Point : Consistent with literature values, confirming purity.

Industrial and Scale-Up Considerations

Industrial synthesis adapts the laboratory methods with:

- Use of industrial-grade catalysts and bases.

- Optimization of temperature and pressure to maximize yield and minimize by-products.

- Continuous monitoring by chromatographic techniques.

- Efficient purification via crystallization or distillation.

These adaptations ensure high purity and reproducibility at scale.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Hydroxy-3-methoxybenzaldehyde + 2,2,2-trifluoroethyl bromide | K₂CO₃, KI, acetone | RT, 20 h | 90–95 | Mild, selective |

| Methylation + Etherification | Hydroxybenzaldehyde + CH₃I + 2,2,2-trifluoroethyl bromide | NaH, DMF, THF | 0–60°C, 12–24 h | >90 | Stepwise functionalization |

| Direct Substitution | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine + vanillin | K₂CO₃, DMF | 80°C, overnight | 97 | High yield, used in complex derivatives |

Research Findings and Notes

- The trifluoroethoxy group is introduced via nucleophilic substitution reactions, favoring aprotic solvents and strong bases to deprotonate phenolic hydroxyl groups.

- Reaction monitoring by TLC and spectroscopic methods ensures completion and purity.

- The aldehyde group is sensitive; thus, reaction conditions avoid strong acids or bases that could cause side reactions.

- Purification by recrystallization or chromatography yields analytically pure compounds suitable for further synthetic applications or biological testing.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique trifluoroethoxy group enhances its reactivity and selectivity in chemical transformations .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Compounds with trifluoroethyl groups have shown enhanced activity against various bacterial strains. Studies suggest that the introduction of the trifluoroethoxy group increases the potency of benzaldehyde derivatives against Gram-positive bacteria, indicating its potential for developing new antibacterial agents.

- Anticancer Activity : Investigations into its effects on cancer cell lines revealed cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines at concentrations of 1 and 10 μg/mL. Notably, it exhibited selective toxicity towards cancer cells without significantly harming normal fibroblasts, suggesting a promising avenue for cancer therapy.

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activities or receptor interactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives demonstrated that those containing trifluoroethyl groups exhibited significant antimicrobial activity. The study compared the effectiveness of several compounds against common bacterial strains and found that 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde showed superior results compared to its counterparts without the trifluoroethyl modification.

Case Study 2: Cancer Cell Line Testing

In vitro testing on Hep-G2 and A2058 cancer cell lines revealed that treatment with this compound resulted in notable cytotoxicity at specific concentrations. The research highlighted its potential as a selective anticancer agent due to minimal effects on normal cells.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

- Structural Difference : The methoxy and trifluoroethoxy groups are swapped (methoxy at position 3, trifluoroethoxy at position 4).

- Impact : Positional isomerism alters electronic distribution and steric interactions. For example, in palladium-catalyzed cross-coupling reactions, meta-substituted trifluoroethoxy groups may exhibit different reactivity compared to para-substituted analogs .

2-Trifluoromethoxy-4-methoxybenzaldehyde

- Structural Difference : The trifluoromethoxy group is at position 2 instead of 3.

Substituent Variants

4-(2,2,2-Trifluoroethoxy)benzaldehyde

- Structural Difference : Lacks the methoxy group at position 4.

- Impact : The absence of the methoxy group simplifies the electronic profile, increasing the aldehyde's electrophilicity. This compound is used in chalcone synthesis for antiplasmodial agents but may exhibit lower metabolic stability due to fewer substituents .

3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

- Structural Difference : Ethoxy replaces methoxy at position 3.

4-Methoxy-3-(2-methoxyethoxy)benzaldehyde

Fluorinated vs. Non-Fluorinated Analogs

| Property | 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | 4-Methoxy-3-(2-methoxyethoxy)benzaldehyde |

|---|---|---|

| Electron Effects | Strong electron-withdrawing (CF₃) | Moderate electron-donating (OCH₂CH₂OCH₃) |

| Lipophilicity (LogP) | Higher (due to CF₃ group) | Lower |

| Metabolic Stability | Enhanced resistance to oxidation | Susceptible to enzymatic degradation |

| Synthetic Cost | Higher (fluorinated reagents required) | Lower |

Anticancer Activity

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a precursor in N-aryl-N′-[4-(pyridin-2-ylmethyl)benzothiazoles], which exhibit potent antiproliferative effects. Compared to its ethoxy analog, the trifluoroethoxy derivative shows improved cytotoxicity due to enhanced electron withdrawal, stabilizing intermediates in target binding .

Antiplasmodial Chalcones

In chalcone derivatives, the trifluoroethoxy group enhances antiplasmodial activity by increasing electrophilicity at the aldehyde position, facilitating nucleophilic attack in parasite enzymes. Non-fluorinated analogs (e.g., 4-methoxy-3-ethoxybenzaldehyde) show 2–3-fold lower activity .

Biological Activity

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoroethoxy group , which significantly influence its chemical behavior and biological interactions. The presence of the trifluoroethoxy group enhances the compound's lipophilicity , facilitating its penetration into biological membranes. The aldehyde functional group allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

The biological activity of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.

- Receptor Interaction : It can interact with receptors, potentially influencing signaling pathways.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, which can lead to changes in their functionality.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde derivatives. For instance, a series of compounds derived from this structure demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde | A549 (lung cancer) | < 5 |

| Derivative X | MCF-7 (breast cancer) | 10 |

| Derivative Y | HeLa (cervical cancer) | 12 |

The compound's ability to induce cell cycle arrest has been observed in studies. For example, treatment with certain derivatives resulted in G2/M phase arrest in MCF-7 cells .

Interaction Studies

In addition to anticancer properties, research indicates that the unique structural components of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde enhance its binding affinity to specific receptors compared to non-fluorinated analogs. This suggests that the trifluoromethyl group may play a crucial role in improving the efficacy of drug-like compounds.

Case Studies and Research Findings

- Cell Cycle Analysis : A study analyzed the effect of a derivative on the cell cycle distribution in MCF-7 cells. Results indicated a concentration-dependent increase in the G2/M phase population after treatment with the compound for 72 hours .

- Synthesis and Biological Evaluation : Another research effort focused on synthesizing various derivatives of 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde and evaluating their biological activities. The findings suggested that modifications to the structure could enhance anticancer activity significantly .

Applications in Drug Development

Given its promising biological activities, 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is being explored as a scaffold for drug development. Its unique properties make it suitable for further pharmacological studies aimed at developing new therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde?

- Methodology :

- Step 1 : React 4-hydroxy-3-methoxybenzaldehyde with 2,2,2-trifluoroethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxy group via nucleophilic substitution .

- Step 2 : Optimize reaction time (typically 8–12 hours) and temperature (80–100°C) to maximize yield while minimizing side reactions like over-alkylation .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry if residual starting material persists .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while the trifluoroethoxy group shows a quartet near δ 4.5–4.7 ppm (²J coupling with CF₃) .

- FTIR : Confirm the aldehyde carbonyl stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI) to validate molecular mass (expected [M+H]⁺: 265.0648) with <5 ppm error .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze lattice parameters (e.g., space group, bond angles) .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- The electron-withdrawing trifluoroethoxy group activates the benzaldehyde ring for NAS at the ortho and para positions. Kinetic studies show a 2.5× faster reaction rate compared to non-fluorinated analogs .

- Experimental Design : Perform competitive reactions with aniline derivatives in DMF at 60°C. Use LC-MS to quantify substitution products and compare regioselectivity .

- Challenges : Steric hindrance from the trifluoroethoxy group may reduce yields in bulkier nucleophiles (e.g., tert-butylamine). Mitigate by using phase-transfer catalysts like TBAB .

Q. How can conflicting thermal stability data be resolved for this compound?

- Data Contradiction Analysis :

- Issue : Discrepancies in reported decomposition temperatures (Td: 180–220°C) may arise from differing heating rates or atmospheric conditions (N₂ vs. air) .

- Methodology :

Perform thermogravimetric analysis (TGA) at standardized heating rates (5°C/min under N₂).

Use DSC to identify melt transitions (Tm ~85–90°C) and exothermic decomposition events .

Cross-validate with accelerated aging studies (70°C/75% RH for 14 days) to assess hydrolytic stability .

Q. What role does this compound play in fluorinated drug candidate development?

- Application Strategy :

- Intermediate Synthesis : React with hydrazines or amines to form Schiff bases, a precursor for triazole-based antimicrobial agents (e.g., analogs of cefuroxime) .

- Fluorine-18 Labeling : Use Pd-mediated coupling to introduce ¹⁸F for PET imaging probes, leveraging the trifluoroethoxy group’s metabolic stability .

- Structure-Activity Relationship (SAR) : Modify the methoxy/trifluoroethoxy ratio to optimize logP (target 2.5–3.5) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.